

physicochemical properties of 2-arylbenzoxazoles

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Compound of Interest

Compound Name: *Benzoxazole-2-carboxylic acid*

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An In-depth Technical Guide to the Physicochemical Properties of 2-Arylbenzoxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-arylbenzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds are recognized for a wide range of biological activities, including as anticancer agents, A2A receptor antagonists, and antimicrobials.^{[1][2][3]} Understanding their physicochemical properties is paramount for optimizing their synthesis, formulation, and biological efficacy.

Core Physicochemical Properties

The therapeutic potential and application of 2-arylbenzoxazoles are intrinsically linked to their structural and physicochemical characteristics. Key properties such as solubility, lipophilicity, and thermal stability govern their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of a drug candidate's success.^{[4][5]}

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.^{[4][6]} Poorly soluble compounds can lead to unreliable results in in vitro assays and may present significant formulation challenges.^{[4][7]} The solubility of 2-arylbenzoxazoles can be influenced by pH, especially for ionizable derivatives.^{[4][8]}

Table 1: Aqueous Solubility Data for Selected 2-Arylbenzoxazoles

Compound/Derivative	Solubility (μM)	Method	Conditions	Reference
Compound F1 (an A2AR antagonist)	184	Not Specified	Aqueous	[2][9][10]

| 2-(2'-hydroxyphenyl)benzoxazole | Limited in water | General Observation | pH not specified | [8] |

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[5] This property is a key determinant of a molecule's ability to permeate biological membranes.[5][11] For orally administered drugs, a logP value of less than 5 is generally preferred, according to Lipinski's Rule of 5.[5][12] For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal.[5] For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant descriptor.[11][13]

Table 2: Lipophilicity Data for Selected Benzoxazoles

Compound/Derivative	Property	Value	Method	Reference
Benzoxazole	pKa	Extremely weak base	Calculated	[14]

| 2-Phenylbenzoxazole | pKb | 13.53 | Not Specified | [15] |

Note: Specific experimental logP values for a range of 2-arylbenzoxazoles are not readily available in the provided search results. This highlights a potential data gap in the literature.

Thermal Properties

Melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.[16]

Table 3: Thermal Data for Selected 2-Arylbenzoxazoles

Compound/Derivative	Melting Point (°C)	Reference
2-(Furan-2-yl)-5-methyl-1,3-benzoxazole	64	[2]
2-(Furan-2-yl)-5-nitro-1,3-benzoxazole	182	[2]
N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide	164	[2]
N-(2-Hydroxy-5-nitro-phenyl)furan-2-carboxamide	165	[2]
2-(p-Tolyl)benzoxazole	88-90	[17]
2-(4-Chlorophenyl)benzoxazole	144-145	[17]
2-(3,4-Dimethoxyphenyl)benzoxazole	58-60	[17]
2-(3-fluorosulfatophenyl)benzoxazole	106.5–108	[18]
2-(2'-hydroxyphenyl)benzoxazole	227-228	[19]

| 2-(amino-2'-hydroxyphenyl)benzoxazole | 227-228 | [19] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 2-arylbenzoxazoles.[1] UV-Visible spectroscopy provides information about electronic transitions, while fluorescence spectroscopy reveals details about the excited states of these molecules.[1] Many 2-(2'-hydroxyphenyl)benzoxazole derivatives are noted for their ability to absorb high-

energy UV radiation, making them candidates for use as organic UV filters.[\[1\]](#)[\[19\]](#)[\[20\]](#) The long-wavelength transition in benzoxazoles is typically of a $\pi \rightarrow \pi^*$ type.

Table 4: UV-Visible and Fluorescence Data for Selected 2-Arylbenzoxazoles

Compound/ Derivative	λ_{max} (nm)	Molar Absorptivity (ϵ_{max} , $M^{-1}cm^{-1}$)	Solvent	Fluorescence Emission Maxima (nm)	Reference
2-(2'- hydroxyphenyl)benzoxazole	336	1.83×10^4	Ethanol	-	[1] [19]
2-(amino-2'- hydroxyphenyl)benzoxazole	374	5.30×10^4	Ethanol	-	[1] [19]
Acetylated 2-(amino-2'- hydroxyphenyl)benzoxazole	339	1.69×10^5	Ethanol	-	[1] [19]
2-(fluorosulfato- phenyl)benzoxazole (ortho)	-	-	Acetonitrile	439, 463, 492 (solid state)	[18]
2-(fluorosulfato- phenyl)benzoxazole (meta)	-	-	Acetonitrile	381	[18]

| 2-(fluorosulfatophenyl)benzoxazole (para) | - | - | Acetonitrile | 375 |[\[18\]](#) |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and robust experimental methodologies.

Aqueous Solubility Determination

Two primary methods are employed for solubility measurement in drug discovery:

- Thermodynamic (Equilibrium) Solubility: Often considered the "gold standard," this method measures the solubility of a compound once it has reached equilibrium in an aqueous buffer. [7][21]
 - An excess amount of the solid, crystalline compound is added to a vial containing an aqueous buffer of a specific pH.[21]
 - The resulting suspension is agitated or shaken for an extended period (e.g., 24-72 hours) at a controlled temperature to ensure equilibrium is reached.[7][21]
 - The solution is then filtered or centrifuged to separate the undissolved solid.[7][22]
 - The concentration of the dissolved compound in the filtrate (the saturated solution) is quantified using a suitable analytical technique, such as HPLC-UV or LC/MS.[7][21][22]
- Kinetic Solubility: This high-throughput method is typically used in the early stages of drug discovery.[4][7] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][21]
 - A concentrated stock solution of the test compound is prepared in DMSO.[7]
 - Serial dilutions of this stock solution are added to a microtiter plate containing the aqueous buffer (e.g., PBS, pH 7.4).[7]
 - The plate is incubated for a short period (e.g., 1-2 hours).
 - Precipitation is detected by measuring the turbidity of the solution using laser nephelometry, which measures scattered light.[6][7][22] The concentration at which the turbidity surpasses a defined threshold is reported as the kinetic solubility.[4]

Lipophilicity (logP) Determination

- Shake-Flask Method: This is the traditional and most direct method for logP measurement.
[\[23\]](#)[\[24\]](#)
 - The compound is dissolved in a pre-saturated mixture of n-octanol and water.
[\[24\]](#)
 - The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is achieved.
[\[24\]](#)
 - The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
[\[24\]](#)
 - The concentration of the compound in each layer is determined, typically by UV-Vis spectroscopy.
[\[23\]](#)[\[24\]](#)
 - The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
[\[5\]](#)
 - LogP is the base-10 logarithm of this ratio.
[\[5\]](#)
- ^{19}F NMR Spectroscopy Method: For fluorinated compounds, this method offers a straightforward alternative that does not require UV activity.
[\[23\]](#) It relies on comparing the integrals of the fluorine signals in the n-octanol and aqueous phases after partitioning, using a reference compound.
[\[23\]](#)

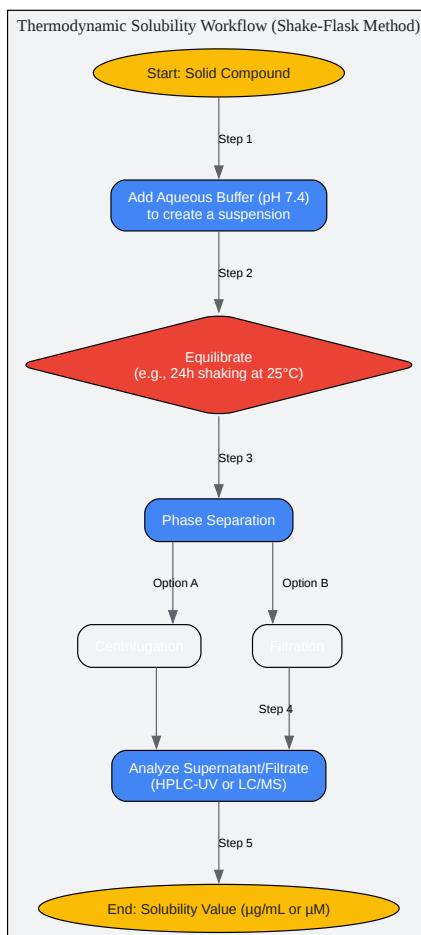
Spectroscopic Analysis

- UV-Visible Spectroscopy: A solution of the compound is prepared in a suitable solvent (e.g., ethanol, dichloromethane).
[\[1\]](#)[\[25\]](#) The solution is placed in a cuvette, and its absorbance is measured across a range of UV and visible wavelengths (e.g., 200-800 nm) using a spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is recorded.
[\[1\]](#)
- Fluorescence Spectroscopy: The fluorescence spectrum is obtained by exciting the sample at a specific wavelength (often at or near its λ_{max}) and measuring the emitted light at longer wavelengths. The quantum yield can also be determined relative to a known standard.

Visualizations: Workflows and Biological Pathways

Experimental Workflow: Thermodynamic Solubility

The following diagram illustrates the standard workflow for determining the thermodynamic solubility of a 2-arylbenzoxazole derivative.

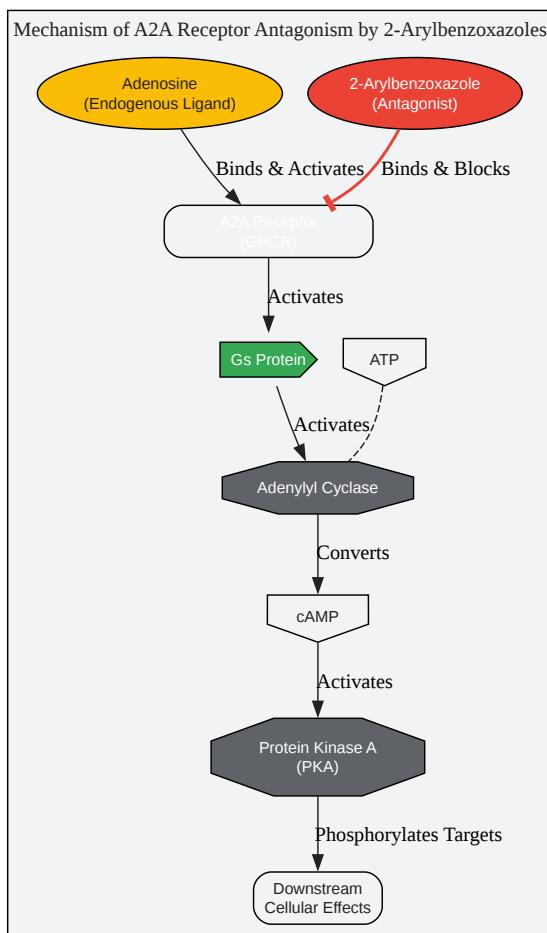


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Caption: Workflow for thermodynamic solubility measurement.

Signaling Pathway: A2A Receptor Antagonism

Certain 2-arylbenzoxazoles have been identified as antagonists of the A2A adenosine receptor (A2AR), a promising target for treating neurodegenerative diseases like Parkinson's and Alzheimer's.^{[2][9]} The diagram below illustrates this mechanism of action.



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Caption: 2-Arylbenzoxazole blocking the A2A adenosine receptor pathway.

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